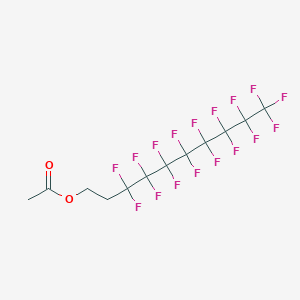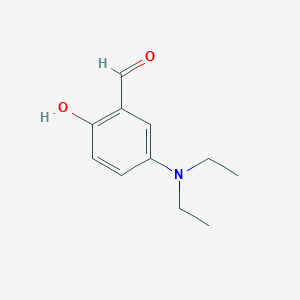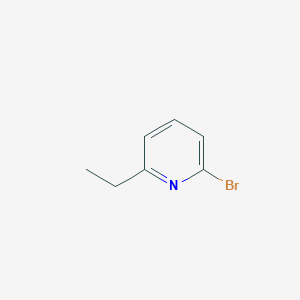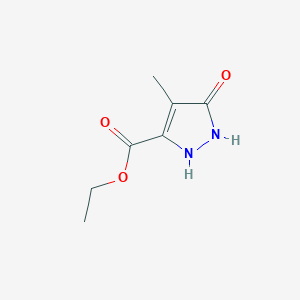![molecular formula C12H26Cl2N4 B1355130 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride CAS No. 1589-04-4](/img/structure/B1355130.png)
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride is a chemical compound with the molecular formula C12H26Cl2N4. It is known for its unique structure, which includes two spiro-linked piperazine rings.
Preparation Methods
The synthesis of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride typically involves the reaction of piperazine derivatives under specific conditions. One common method includes the reaction of piperazine with formaldehyde and hydrochloric acid, leading to the formation of the dichloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the spiro-linked structure .
Chemical Reactions Analysis
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride can be compared with other spiro-linked piperazine derivatives, such as:
3,12-Bis(2-hydroxy-3-chloropropyl)-3,6,9,12-tetraazoniadispiro[5.2.5.2]hexadecane tetrachloride: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
3,6,9,12-Tetraazadispiro[5.2.5.2]hexadecane-6,9-diium dichloride: Another related compound with a similar core structure but varying in its ionic form and reactivity
These comparisons highlight the uniqueness of 3,12-Diaza-6,9-diazoniadispiro[525
Properties
IUPAC Name |
3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4.2ClH/c1-5-15(6-2-13-1)9-11-16(12-10-15)7-3-14-4-8-16;;/h13-14H,1-12H2;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFMMSGWQBDVFE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1)CC[N+]3(CCNCC3)CC2.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518206 |
Source


|
| Record name | 3,6,9,12-Tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1589-04-4 |
Source


|
| Record name | 3,6,9,12-Tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structure of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride and were there any significant findings from its crystal structure analysis?
A1: this compound is a cyclic compound with three interconnected rings. Analysis of its crystal structure, which was determined from X-ray powder data [], revealed that all three rings adopt a chair conformation. Additionally, the study found an absence of hydrogen bonds involving the NH groups within the crystal structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)






